N-cyclopentyl-4-phenoxybutanamide
Description
N-cyclopentyl-4-phenoxybutanamide is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of a butanamide backbone and a phenoxy substituent at the 4-position of the butanamide chain. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 263.34 g/mol. The compound’s structure combines a moderately sized cycloalkyl group (cyclopentyl) with a phenoxybutanamide moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-cyclopentyl-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(16-13-7-4-5-8-13)11-6-12-18-14-9-2-1-3-10-14/h1-3,9-10,13H,4-8,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMRAVWFAFMYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-phenoxybutanamide typically involves the reaction of cyclopentylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxybutanamides.
Scientific Research Applications
N-cyclopentyl-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Substituents
The cycloalkyl group on the amide nitrogen significantly impacts molecular properties. Key comparisons include:
| Compound Name | Cycloalkyl Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-cyclopentyl-4-phenoxybutanamide | Cyclopentyl | C₁₅H₂₁NO₂ | 263.34 | Moderate steric bulk, balanced lipophilicity |
| N-cyclohexyl-4-phenoxybutanamide | Cyclohexyl | C₁₆H₂₃NO₂ | 277.37 | Increased lipophilicity, potential for improved membrane permeability |
| N-cyclooctyl-4-phenoxybutanamide | Cyclooctyl | C₁₈H₂₇NO₂ | 305.42 | Enhanced steric hindrance, reduced solubility in polar solvents |
| N-cyclododecyl-4-phenoxybutanamide | Cyclododecyl | C₂₂H₃₅NO₂ | 345.52 | High steric bulk, potential for unique binding selectivity |
Key Insights :
- Smaller cycloalkyl groups (e.g., cyclopentyl) offer a balance between steric effects and solubility, making them suitable for applications requiring moderate lipophilicity.
- Larger groups (e.g., cyclododecyl) introduce pronounced steric hindrance, which may enhance selectivity in protein binding but reduce aqueous solubility .
Analogues with Modified Phenoxy Substituents
Substituents on the phenoxy ring alter electronic properties and biological activity:
| Compound Name | Phenoxy Substituent | Molecular Formula | Key Features |
|---|---|---|---|
| N-cyclopentyl-4-(3,4-dimethylphenoxy)butanamide | 3,4-dimethyl | C₁₇H₂₅NO₂ | Increased electron-donating effects, potential for enhanced stability |
| N-cyclopentyl-4-(4-chloro-3,5-dimethylphenoxy)butanamide | 4-chloro-3,5-dimethyl | C₁₇H₂₄ClNO₂ | Halogen substitution improves electrophilicity, possible cytotoxicity |
| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | 3-methyl + aminomethyl | C₁₈H₂₂N₂O₂ | Amino group introduces hydrogen-bonding capacity, enhancing target interaction |
Key Insights :
- Electron-donating groups (e.g., methyl) on the phenoxy ring may stabilize the compound against oxidative degradation.
- Halogenation (e.g., chlorine) can enhance biological activity but may also increase toxicity .
Analogues with Functional Group Variations
Modifications to the amide or adjacent groups influence reactivity and applications:
Key Insights :
- Hydroxy and hydroxymethyl groups enhance water solubility and hydrogen-bonding interactions, critical for drug-receptor binding .
- Cyano or methoxy groups modulate electronic properties, affecting both chemical reactivity and biological target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
